molecular formula C16H22N4O3 B12775225 5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- CAS No. 125008-48-2

5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12775225
CAS No.: 125008-48-2
M. Wt: 318.37 g/mol
InChI Key: GFDNGCNIXDIPMV-UHFFFAOYSA-N
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Description

5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolodiazepines. This compound is characterized by its unique structure, which includes a triazole ring fused to a diazepine ring. The presence of a trimethoxyphenyl group adds to its complexity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by treatment with acetic acid . This process results in the formation of the triazolodiazepine core structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5H-s-Triazolo(4,3-d)(1,4)diazepine, 6,7,8,9-tetrahydro-7-methyl-3-(3,4,5-trimethoxyphenyl)- apart from similar compounds is its unique trimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity. This structural feature can influence its binding affinity to molecular targets and its overall pharmacological profile.

Properties

CAS No.

125008-48-2

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

7-methyl-3-(3,4,5-trimethoxyphenyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine

InChI

InChI=1S/C16H22N4O3/c1-19-6-5-14-17-18-16(20(14)8-7-19)11-9-12(21-2)15(23-4)13(10-11)22-3/h9-10H,5-8H2,1-4H3

InChI Key

GFDNGCNIXDIPMV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NN=C(N2CC1)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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